Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate

CAS No.: 2173115-92-7

Cat. No.: VC2775306

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173115-92-7 |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | methyl 1,2,2,4-tetramethylquinoline-8-carboxylate |

| Standard InChI | InChI=1S/C15H19NO2/c1-10-9-15(2,3)16(4)13-11(10)7-6-8-12(13)14(17)18-5/h6-9H,1-5H3 |

| Standard InChI Key | PZCBDZIZEOJVPD-UHFFFAOYSA-N |

| SMILES | CC1=CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C |

| Canonical SMILES | CC1=CC(N(C2=C1C=CC=C2C(=O)OC)C)(C)C |

Introduction

Chemical Properties and Structure

Structural Characteristics

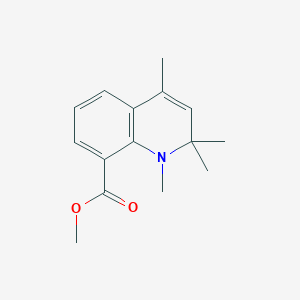

Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate contains several key structural features that define its chemical properties. The basic dihydroquinoline scaffold consists of a benzene ring fused to a partially reduced pyridine ring, creating a bicyclic system. The nitrogen in the heterocyclic ring bears a methyl substituent (N-methyl), while two methyl groups are attached to position 2 (geminal dimethyl), creating a quaternary carbon center. An additional methyl group at position 4 and a methyl carboxylate group at position 8 complete the substitution pattern of this molecule.

The molecular structure can be represented by the following molecular properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H19NO2 | |

| Molecular Weight | 245.32 g/mol | |

| CAS Registry Number | 2173115-92-7 | |

| Chemical Classification | Dihydroquinoline derivative |

Physical and Chemical Properties

While the search results provide limited information on the specific physical and chemical properties of Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate, several characteristics can be inferred from its structure. The presence of the carboxylate ester group suggests potential for hydrolysis under basic or acidic conditions, which could be exploited in chemical transformations. The N-methylated dihydroquinoline core would likely influence the compound's solubility and reactivity patterns.

Synthesis and Production

| Supplier | Product Code | Purity Specification | Status |

|---|---|---|---|

| MolCore | MC2Z0478 | NLT 97% | Available |

| EvitaChem | Not specified | Not specified | In Stock |

Structure-Property Relationships

Comparison with Related Quinoline Derivatives

The search results provide information about several quinoline derivatives with structural similarities to Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate. These include:

-

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (search result )

-

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (search result )

-

1-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives (search result )

While these compounds share the basic quinoline or dihydroquinoline scaffold, they differ in their substitution patterns, oxidation states, and functional groups. These structural differences would be expected to influence their chemical and biological properties.

Structure-Activity Considerations

Based on research with related compounds, certain structural features of Methyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carboxylate may contribute to potential biological activities. For example, the N-methylation (position 1) could affect membrane permeability and receptor interactions, while the carboxylate ester at position 8 might serve as a hydrogen bond acceptor in biological systems.

The geminal dimethyl substituents at position 2 would create a sterically hindered environment that could influence binding interactions with biological targets. Additionally, the methyl group at position 4 would affect the electronic distribution within the aromatic system, potentially modifying reactivity and binding properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume